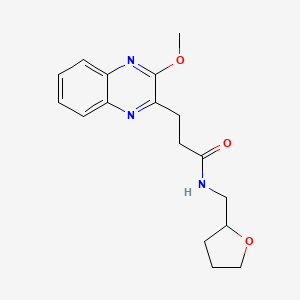![molecular formula C19H30N6O B5350259 2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5350259.png)
2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine, also known as PBF-509, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
作用機序
PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake. 2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine binds to the active site of PTP1B and inhibits its enzymatic activity, thereby enhancing insulin signaling and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. These effects are likely due to the inhibition of PTP1B and the subsequent enhancement of insulin signaling and glucose uptake.
実験室実験の利点と制限
One advantage of 2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine is its specificity for PTP1B, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the cell or tissue type used. In addition, its pharmacokinetic properties and toxicity profile need to be further investigated.
将来の方向性
Future research on 2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine could focus on the following areas:
1. Optimization of its pharmacokinetic properties and toxicity profile to improve its therapeutic potential.
2. Evaluation of its efficacy and safety in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
3. Investigation of its effects on other signaling pathways and its potential applications in other disease areas.
4. Development of new PTP1B inhibitors with improved potency, selectivity, and pharmacokinetics.
In conclusion, this compound is a promising small molecule inhibitor of PTP1B with potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its therapeutic potential and optimize its properties for clinical use.
合成法
The synthesis of 2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that includes the formation of key intermediates and the coupling of the pyrimidine and bipiperidine moieties.
科学的研究の応用
2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and its effects have been attributed to the inhibition of PTP1B.
特性
IUPAC Name |
[1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c20-17-5-8-21-19(22-17)24-12-6-16(7-13-24)25-11-3-4-15(14-25)18(26)23-9-1-2-10-23/h5,8,15-16H,1-4,6-7,9-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDTZGYMTCBUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=CC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5350183.png)
![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![rel-(1S,3R)-3-amino-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)cyclopentanecarboxamide hydrochloride](/img/structure/B5350199.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5350211.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5350234.png)




![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)

![N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B5350279.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350287.png)